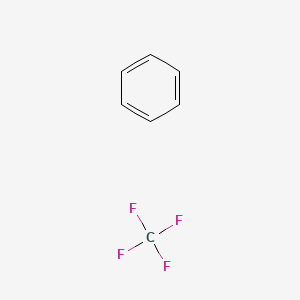
Benzene--tetrafluoromethane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene–tetrafluoromethane (1/1) is a compound formed by the combination of benzene (C6H6) and tetrafluoromethane (CF4). Benzene is a well-known aromatic hydrocarbon, while tetrafluoromethane is a fluorocarbon with high stability due to its strong carbon-fluorine bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene–tetrafluoromethane (1/1) involves the reaction of benzene with tetrafluoromethane under specific conditions. One common method is the direct fluorination of benzene using tetrafluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Benzene–tetrafluoromethane (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the efficient production of the compound. Advanced techniques such as continuous flow reactors may be employed to optimize the yield and purity of the product .
化学反应分析
Types of Reactions: Benzene–tetrafluoromethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring of benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to nitrate the benzene ring.
Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) are used for halogenation.
Major Products:
Nitrobenzene: Formed from nitration reactions.
Benzene Sulfonic Acid: Formed from sulfonation reactions.
Chlorobenzene/Bromobenzene: Formed from halogenation reactions.
科学研究应用
Benzene–tetrafluoromethane (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzene–tetrafluoromethane (1/1) involves its interaction with molecular targets through its aromatic and fluorinated components. The benzene ring can participate in π-π interactions, while the tetrafluoromethane moiety can engage in strong dipole-dipole interactions due to the high electronegativity of fluorine atoms . These interactions can influence the compound’s reactivity and its effects on biological systems .
相似化合物的比较
Tetrafluoromethane (CF4): A fluorocarbon with high stability and low reactivity.
Chlorobenzene (C6H5Cl): An aromatic compound with similar substitution reactions.
Bromobenzene (C6H5Br): Another aromatic compound with comparable reactivity.
Uniqueness: Benzene–tetrafluoromethane (1/1) is unique due to the combination of an aromatic ring with a highly stable fluorocarbon. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
193208-84-3 |
|---|---|
分子式 |
C7H6F4 |
分子量 |
166.12 g/mol |
IUPAC 名称 |
benzene;tetrafluoromethane |
InChI |
InChI=1S/C6H6.CF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-6H; |
InChI 键 |
RWCCHPQJFCTEMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=C1.C(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


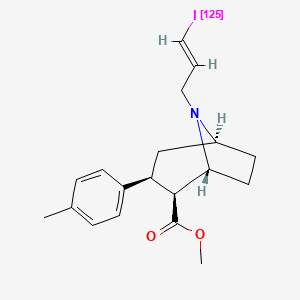
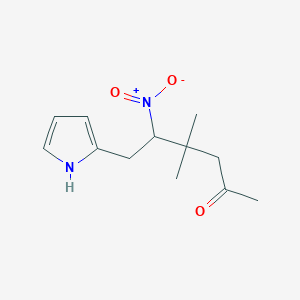
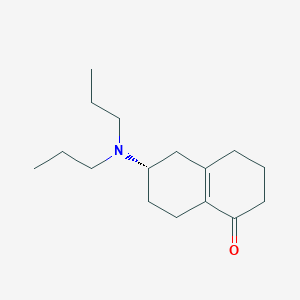
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)

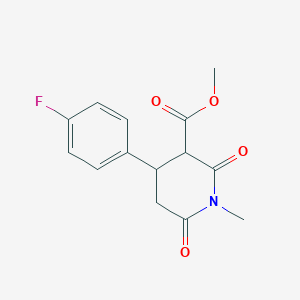
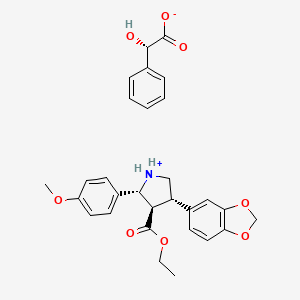
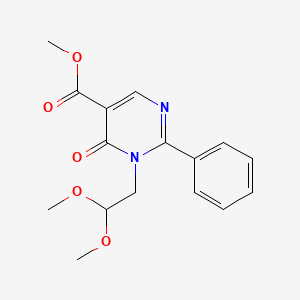

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
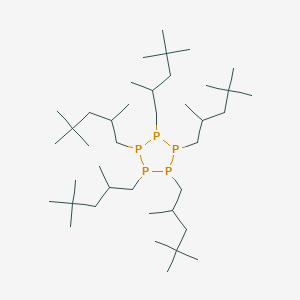
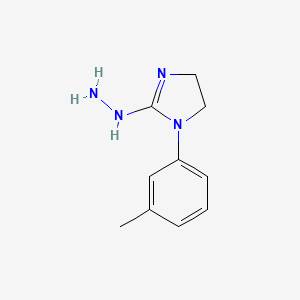
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
